



# Application Notes and Protocols: ODM-204 in Combination with LHRH Agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-204  |           |
| Cat. No.:            | B1150134 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ODM-204** is an investigational, orally administered, nonsteroidal small molecule that exhibits a dual mechanism of action, positioning it as a promising candidate for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions as both a potent inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis, and a high-affinity antagonist of the androgen receptor (AR).[1][3] This dual action aims to provide a more comprehensive blockade of the androgen signaling pathway, which remains a key driver of prostate cancer progression even in a castrate environment. Luteinizing hormone-releasing hormone (LHRH) agonists are a standard of care in advanced prostate cancer, inducing a state of medical castration by downregulating the pituitary-gonadal axis.[4][5] Preclinical evidence strongly suggests that the combination of **ODM-204** with an LHRH agonist can lead to a more profound and sustained suppression of androgens, potentially overcoming resistance mechanisms and improving therapeutic outcomes.[2]

These application notes provide a comprehensive overview of the preclinical and early clinical data for **ODM-204**, with a focus on its use in combination with LHRH agonists. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and development.

## **Mechanism of Action**



**ODM-204**'s therapeutic potential stems from its ability to target the androgen signaling axis at two distinct points:

- CYP17A1 Inhibition: ODM-204 potently inhibits the enzymatic activity of CYP17A1
   (cytochrome P450 17A1), which is essential for the synthesis of androgens, including
   testosterone and dihydrotestosterone (DHT), in both the testes and adrenal glands.[3][6] By
   blocking this enzyme, ODM-204 reduces the production of ligands that can activate the
   androgen receptor.
- Androgen Receptor Antagonism: ODM-204 is a direct and high-affinity antagonist of the
  androgen receptor.[1] It competitively binds to the AR, preventing its activation by any
  remaining circulating androgens. This blockade inhibits the downstream signaling cascade
  that promotes prostate cancer cell growth and survival.[3][6]

LHRH agonists, such as leuprolide acetate, work by a different mechanism. Initially, they cause a surge in LH and FSH, leading to a transient increase in testosterone (the "flare" phenomenon). However, continuous stimulation of the pituitary LHRH receptors leads to their desensitization and downregulation, ultimately resulting in a profound suppression of testicular testosterone production.

The combination of **ODM-204** and an LHRH agonist provides a multi-pronged attack on androgen signaling. The LHRH agonist ablates testicular androgen production, while **ODM-204** blocks the synthesis of adrenal and intratumoral androgens and directly antagonizes the AR, preventing its activation by any residual ligands.

# **Signaling and Experimental Workflow Diagrams**





Click to download full resolution via product page

Caption: Combined signaling pathway of **ODM-204** and LHRH agonists.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiandrogens in combination with LH-RH agonists in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ODM-204, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: ODM-204 in Combination with LHRH Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150134#odm-204-in-combination-with-lhrhagonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com